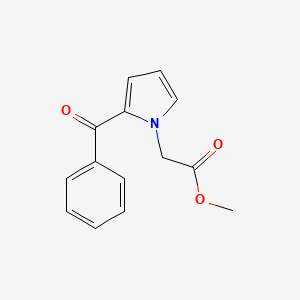

methyl (2-benzoyl-1H-pyrrol-1-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-benzoylpyrrol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13(16)10-15-9-5-8-12(15)14(17)11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOFLVYVFVOKJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC=C1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Characterization

A suite of spectroscopic methods is employed to ascertain the molecular structure of methyl (2-benzoyl-1H-pyrrol-1-yl)acetate. These techniques probe the chemical environment of individual atoms and the nature of the bonds connecting them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) ring, the benzoyl group, the methylene (B1212753) bridge, and the methyl ester. The chemical shifts (δ) of the pyrrole protons are influenced by the electron-withdrawing effects of the benzoyl and acetate (B1210297) substituents. The protons of the phenyl ring in the benzoyl group would typically appear as a complex multiplet in the aromatic region. The methylene protons of the acetate group would present as a singlet, and the methyl protons of the ester would also be a singlet, typically found further upfield.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the benzoyl and ester groups, the carbons of the pyrrole and phenyl rings, the methylene carbon, and the methyl carbon. The precise chemical shifts offer insight into the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations (νC=O) of the ketone and the ester. The C-N and C-C stretching vibrations of the pyrrole ring, as well as the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule, would also be observable.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight of 243.26 g/mol . sigmaaldrich.comsigmaaldrich.com The fragmentation pattern would likely involve the cleavage of the ester and benzoyl groups, providing further structural confirmation.

| Spectroscopic Data (Predicted) for this compound | | :--- | :--- | | Technique | Expected Observations | | ¹H NMR | Signals for pyrrole, phenyl, methylene, and methyl protons. | | ¹³C NMR | Resonances for carbonyl, aromatic, pyrrole, methylene, and methyl carbons. | | IR | Strong C=O stretching bands for ketone and ester. | | Mass Spec. | Molecular ion peak corresponding to the molecular formula C₁₄H₁₃NO₃. |

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, analysis of related structures, such as other substituted pyrroles, provides valuable insights. For instance, studies on similar N-acyl pyrroles reveal the planarity of the pyrrole ring and the relative orientation of the substituents. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl oxygen atoms.

| Crystallographic Data Table (Hypothetical) | | :--- | :--- | | Parameter | Expected Value Range | | Crystal System | Monoclinic or Orthorhombic | | Space Group | e.g., P2₁/c or P2₁2₁2₁ | | Unit Cell Dimensions | Dependent on crystal packing | | Bond Lengths (Å) | C=O: ~1.20-1.23, C-N: ~1.35-1.40, C-C (pyrrole): ~1.37-1.42, C-C (phenyl): ~1.38-1.40 | | Bond Angles (°) | Angles around sp² carbons: ~120°, Angles around sp³ carbons: ~109.5° | | Torsion Angles (°) | Defining the orientation of the benzoyl and acetate groups relative to the pyrrole ring. |

Conformational Preferences and Stereochemical Considerations

The conformational flexibility of this compound is primarily associated with rotation around the single bonds connecting the pyrrole ring to the benzoyl and N-acetate groups.

The orientation of the benzoyl group relative to the pyrrole ring is a key conformational feature. Steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyrrole ring can influence the dihedral angle between the two rings. Computational modeling and, where available, variable-temperature NMR studies could elucidate the rotational barriers and the most stable conformations.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of a molecule, offering a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of molecules. This approach calculates the electron density of a system to determine its energy and other properties. For compounds similar to methyl (2-benzoyl-1H-pyrrol-1-yl)acetate, DFT methods, such as B3LYP with various basis sets (e.g., 6–311++G (d, p)), are utilized to optimize the molecular geometry and calculate the molecular electrostatic potential (MEP). irjweb.com The MEP map is particularly useful as it helps to identify the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. dergipark.org.tr The distribution of Mulliken atomic charges can also be calculated to understand the delocalization of charge within the molecule. irjweb.com While specific DFT studies on this compound are not detailed in the available literature, the methodology applied to related heterocyclic compounds demonstrates its utility in understanding structural and electronic characteristics. irjweb.comdergipark.org.tr

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net This energy gap is instrumental in explaining charge transfer interactions within the molecule, which is a factor in proving its bioactivity. irjweb.com From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the capacity to accept electrons. |

| Electronegativity (χ) | -μ | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines key descriptors used to predict molecular reactivity based on quantum chemical calculations.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a macromolecular target, typically a protein.

Molecular docking simulations are pivotal in predicting the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. For pyrrole (B145914) derivatives, these studies have been instrumental in identifying potential binding modes. For instance, docking studies on related 4-benzoyl-pyrrole compounds have shown their ability to fit within the binding sites of enzymes. nih.gov These simulations can predict various types of interactions, including:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often a major driving force for binding. mdpi.com

π–π interactions: Occur between aromatic rings. nih.gov

Software like AutoDock and GOLD are commonly used for these predictions, providing scores that estimate the binding energy and help rank potential drug candidates. dergipark.org.trmdpi.com

A significant application of molecular docking is the identification of potential biological targets for a compound. By screening a compound against a library of known protein structures, it is possible to hypothesize its mechanism of action. Studies on compounds structurally similar to this compound have identified several potential targets.

For example, 5-methyl-2-carboxamidepyrrole derivatives have been identified as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are significant targets in inflammation and cancer research. nih.gov Docking studies revealed that these compounds form hydrogen bonds with key catalytic residues such as Asp335, Tyr383, and Tyr466 in the sEH active site. nih.gov Other research on pyrrole-based compounds has suggested potential activity against targets like anaplastic lymphoma kinase, lyase, kinase, and protease. mdpi.comresearchgate.net These findings highlight how computational methods can guide the experimental validation of molecular targets.

Table 2: Potential Molecular Targets for Pyrrole-Based Compounds and Observed Interactions

| Potential Target | Type of Interaction Observed in Docking Studies | Reference |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | π–π interactions with residues like Phe44 and His53. | nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Hydrogen bonding with catalytic triad (B1167595) residues (Asp335, Tyr383, Tyr466). | nih.gov |

| Anaplastic Lymphoma Kinase (ALK) | Hydrophobic interactions within the active site. | mdpi.com |

| Enoyl-ACP Reductase (InhA) | Inhibition activity evaluated through docking. | iajpr.com |

| Dihydrofolate Reductase (DHFR) | Inhibition activity evaluated through docking. | iajpr.com |

This table summarizes potential protein targets for compounds with a pyrrole scaffold, as suggested by molecular docking studies.

In Silico Predictions of Molecular Properties Relevant to Biological Activity

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov Online web servers like SwissADME and ProTox-II provide rapid prediction of a compound's pharmacokinetic profile and potential toxicity. researchgate.netiajpr.com

These predictions are often guided by established principles such as Lipinski's Rule of Five, which assesses the drug-likeness of a molecule based on specific physicochemical properties. iajpr.com A compound is considered to have good oral bioavailability if it generally satisfies these rules. The analysis of properties like lipophilicity (log P) and aqueous solubility (log S) is critical, as they influence absorption and distribution. iajpr.com The prediction of these properties for virtual structures allows for the early-stage filtering of compounds that are unlikely to become successful drugs, thereby focusing resources on more promising candidates. nih.gov

Table 3: Key In Silico Predicted Properties for Drug-Likeness

| Property | Lipinski's Rule of Five Guideline | Importance in Drug Discovery |

| Molecular Weight (MW) | ≤ 500 g/mol | Affects absorption and diffusion. |

| Log P (Lipophilicity) | ≤ 5 | Influences solubility, permeability, and metabolic stability. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Affects solubility and binding to targets. |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Affects solubility and binding to targets. |

| Polar Surface Area (PSA) | < 140 Ų (general guideline) | Correlates with membrane permeability and bioavailability. |

This table details the parameters commonly used in in silico tools to predict the drug-likeness of a molecule based on Lipinski's rules and other related metrics.

Structure Activity Relationships Sar of Methyl 2 Benzoyl 1h Pyrrol 1 Yl Acetate and Its Derivatives

Impact of Substituent Modifications on Biological Activities

The type and position of substituents on the pyrrole (B145914) and benzoyl rings of methyl (2-benzoyl-1H-pyrrol-1-yl)acetate derivatives play a pivotal role in modulating their biological activities. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

The introduction of halogens and various electron-withdrawing or electron-donating groups onto the aromatic rings of pyrrole-based compounds can significantly alter their biological profiles.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups, can enhance the biological activity of certain pyrrole derivatives. For instance, studies on various heterocyclic compounds have shown that the presence of strong EWGs can increase their aromaticity and influence their interaction with biological targets. nih.gov In some cases, the introduction of a cyano group at specific positions on the pyrrole ring has been shown to improve the inhibitory potency of derivatives against certain enzymes. nih.govnih.gov For example, in a series of polysubstituted pyrroles, compounds bearing a cyano moiety at the R2 position demonstrated significantly improved inhibitory potencies against acetylcholinesterase (AChE). nih.gov

Electron-donating groups (EDGs) , such as methoxy (-OCH3) and amino (-NH2) groups, can also modulate biological activity, though their effects can be context-dependent. nih.gov In some instances, EDGs may enhance activity by increasing the electron density of the aromatic system, which can facilitate favorable interactions with biological receptors. nih.gov However, in other cases, any form of electron perturbation, whether from EWGs or EDGs, can potentially reduce the aromaticity and, consequently, the biological activity of the parent compound. nih.gov

The table below summarizes the influence of different functional groups on the biological activity of pyrrole derivatives based on findings from various studies.

| Functional Group Type | Example Groups | General Influence on Biological Activity |

| Electron-Withdrawing | -NO2, -CN, -F, -Cl, -Br | Can enhance activity by altering electronic properties and facilitating target interactions. nih.govnih.govnih.gov |

| Electron-Donating | -OCH3, -NH2 | Can modulate activity by increasing electron density, but the effect is highly dependent on the specific compound and target. nih.gov |

The specific placement of substituents on the pyrrole and benzoyl rings, known as positional isomerism, has a profound impact on the biological potential of these derivatives. Even minor changes in the position of a functional group can lead to significant differences in activity, likely due to altered binding interactions with the target protein. nih.gov

The following table illustrates how positional isomerism can affect the biological activity of pyrrole derivatives.

| Compound Series | Positional Variation | Observed Effect on Biological Activity |

| Polysubstituted Pyrroles | Substituents at R1, R2, and R3 positions | Substitutions at R1 and R2 have a more significant impact on AChE inhibition than at R3. nih.gov |

| Imazamethabenz-methyl | Meta vs. Para isomers | The meta isomer exhibits faster chemical and photochemical degradation than the para isomer. nih.gov |

Correlation of Molecular Features with Enzyme Inhibition Profiles

The molecular features of this compound and its analogs are directly correlated with their ability to inhibit specific enzymes. The pyrrole ring itself is a versatile scaffold that can be modified to achieve optimal interactions with various enzyme active sites. nih.gov

For instance, in the development of inhibitors for enzymes like enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), the pyrrole core with its favorable electronic properties is thought to facilitate better interactions with the enzyme. nih.gov Molecular docking studies have revealed that derivatives of this class can bind to the active sites of these enzymes, with specific substituents forming key interactions with amino acid residues. researchgate.net

In the case of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, the size and nature of the substituents on the pyrrole ring are crucial. Smaller molecules may fit better into the more compact active site of AChE, while bulkier substituents might favor inhibition of BChE, which has a larger active site. nih.govresearchgate.net For example, certain polysubstituted pyrrole derivatives with increased bulkiness have shown greater potency as BChE inhibitors. nih.gov

The table below highlights the correlation between molecular features and enzyme inhibition for various pyrrole derivatives.

| Enzyme Target | Key Molecular Features for Inhibition | Example |

| Enoyl ACP Reductase & DHFR | Pyrrole ring with favorable electronic properties, specific substituent interactions with active site residues. nih.govresearchgate.net | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides |

| Acetylcholinesterase (AChE) | Smaller molecular size, specific substitutions at R1 and R2 positions of the pyrrole ring. nih.govresearchgate.net | Polysubstituted pyrroles |

| Butyrylcholinesterase (BChE) | Increased bulkiness of substituents on the pyrrole ring. nih.gov | Polysubstituted pyrroles |

| mPGES-1 & sEH | Properly decorated pyrrole scaffold. nih.gov | 5-methyl-2-carboxamidepyrrole-based compounds |

Structural Determinants for Selective Biological Receptor Interactions

The ability of this compound derivatives to selectively interact with specific biological receptors is governed by their three-dimensional structure and the spatial arrangement of their functional groups. The pyrrole moiety often serves as a core scaffold that can interact with aromatic residues within a receptor's binding pocket. nih.gov

The nature and position of substituents can fine-tune these interactions, leading to selectivity for one receptor subtype over another. For example, in the context of cholinesterase inhibition, a smaller molecular size can lead to selective inhibition of AChE over BChE because the active site of AChE is smaller. nih.gov Molecular modeling studies have shown that a potent and selective AChE inhibitor can fit snugly into the active site of AChE, stabilized by hydrogen bonds and hydrophobic interactions, while being unable to effectively occupy the larger binding pocket of BChE. nih.gov

The following table outlines the structural features that contribute to selective receptor interactions.

| Receptor/Target | Structural Features for Selectivity | Mechanism of Selectivity |

| Acetylcholinesterase (AChE) vs. Butyrylcholinesterase (BChE) | Smaller molecular size. nih.gov | The smaller molecule fits preferentially into the smaller active site of AChE. nih.gov |

| Various Enzymes (e.g., lyase, kinase, protease) | Specific E/Z isomerism. innovationforever.comresearchgate.net | Different isomers can exhibit varying affinities for different enzyme classes. innovationforever.com |

Rational Design Principles for Enhanced Bioactivity

Based on the established structure-activity relationships, several rational design principles can be employed to enhance the bioactivity of this compound derivatives.

A key strategy involves the optimization of substituents on both the pyrrole and benzoyl rings. This includes the systematic introduction of various electron-withdrawing and electron-donating groups to modulate the electronic properties and improve target binding. nih.gov The strategic placement of these substituents is also critical, as positional isomerism can dramatically affect biological activity. nih.gov

Molecular hybridization , the combination of the pyrrole scaffold with other known pharmacophores, is another promising approach. mdpi.com This can lead to the development of multi-target agents with improved efficacy. For example, creating a hybrid molecule from a pyrrole moiety and cinnamic acid has been shown to result in a compound with both antioxidant and anti-lipoxygenase activity. mdpi.com

Computational methods , such as molecular docking and in silico screening, are invaluable tools in the rational design process. mdpi.com These techniques can predict the binding modes of novel derivatives and help prioritize compounds for synthesis and biological evaluation, thereby accelerating the discovery of more potent and selective agents. researchgate.net By understanding the key interactions between the ligand and the target protein, modifications can be designed to enhance these interactions and improve biological activity. mdpi.com

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Studies

The pyrrole (B145914) scaffold, particularly when substituted with moieties like benzoyl and acetate (B1210297) groups, has proven to be a versatile pharmacophore, capable of targeting a diverse set of enzymes through different modes of inhibition.

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This process is vital for the synthesis of nucleotides and certain amino acids, making DHFR a key target for therapeutic agents. researchgate.netpatsnap.com Inhibition of DHFR disrupts DNA synthesis, leading to cell growth arrest. researchgate.net

Pyrrole-containing compounds, specifically those with a pyrrolo[2,3-d]pyrimidine scaffold, have been identified as potent DHFR inhibitors. nih.govresearchgate.net The mechanism for these inhibitors can involve mimicking the binding of the natural substrate. For instance, molecular modeling suggests that the pyrrole nitrogen of certain analogs can mimic the 4-amino group of methotrexate, a classical DHFR inhibitor, allowing it to bind effectively to the enzyme's active site. nih.gov These inhibitors are often structural analogues of dihydrofolate and act as competitive inhibitors. wikipedia.org The development of non-classical antifolates based on heterocyclic structures like pyrrole aims to achieve selectivity between bacterial and human DHFR. orscience.ru

A study on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides confirmed that these molecules exhibit appreciable inhibitory action against the DHFR enzyme, with molecular docking studies revealing binding interactions within the enzyme's active site. nih.gov

Enoyl-acyl carrier protein (ACP) reductase (FabI) is a vital enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, catalyzing the final, rate-limiting step in each elongation cycle. nih.govstonybrook.edu Its inhibition leads to the disruption of bacterial cell membrane formation, making it a validated target for antibacterial agents. nih.gov

The general catalytic mechanism for enoyl-ACP reductase is a sequential Bi-Bi reaction, where the cofactor NADH or NADPH binds to the enzyme first, followed by the enoyl-ACP substrate. nih.govstonybrook.edu Pyrrole derivatives have been designed and evaluated as inhibitors of this enzyme. For example, studies on 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzohydrazides have demonstrated their potential as enoyl-ACP reductase inhibitors. nih.gov Molecular docking studies of these compounds have indicated binding interactions with key residues in the active site, such as TYR 158, and the NAD cofactor, suggesting a mechanism that interferes with the binding of the natural substrate or cofactor. researchgate.net The inhibition can be potent, with some diaryl ether inhibitors of FabI showing subnanomolar inhibitory constants (Ki). stonybrook.edu

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. Under hyperglycemic conditions, this pathway's hyperactivity is implicated in the development of diabetic complications. Therefore, inhibiting AR is a significant therapeutic strategy. nih.gov

The catalytic mechanism of AR is a sequential ordered process where the cofactor NADPH binds to the enzyme before the aldehydic substrate. nih.gov Pyrrol-1-yl-acetic acid derivatives have been extensively studied as aldose reductase inhibitors (ARIs). nih.govnih.govuoa.gr The inhibitory activity of compounds like (2-benzoylpyrrol-1-yl)acetic acid highlights the importance of the pyrrole-acetic acid scaffold. nih.gov Molecular docking simulations have been employed to understand the crucial interactions within the enzyme's binding site, which are key to their inhibitory mechanism. metu.edu.tr The potency of these inhibitors can be significant, with some derivatives exhibiting activity in the micromolar range. nih.gov

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Different human (h) isoforms are present in various tissues and are involved in numerous physiological processes. The cytosolic isoforms hCA I and hCA II are widespread, while the transmembrane isoforms hCA IX and hCA XII are overexpressed in many tumors, making them targets for anticancer therapies. nih.govnih.gov

Benzenesulfonamides incorporating pyrrole moieties have been synthesized and evaluated as inhibitors against these four isoforms. nih.gov The mechanism of inhibition for these sulfonamide-based compounds typically involves the coordination of the sulfonamide group to the Zn(II) ion in the enzyme's active site. This binding blocks the catalytic activity of the enzyme. nih.gov Studies have shown that pyrrole-based derivatives can exhibit potent, isoform-selective inhibition. For instance, certain novel benzenesulfonamides with pyrrole groups showed potent, low nanomolar inhibition against the tumor-associated hCA IX and hCA XII isoforms while being less effective against the cytosolic hCA I and II. nih.govunifi.it This selectivity is crucial for minimizing off-target effects.

| Compound Class | hCA I (K_i) | hCA II (K_i) | hCA IX (K_i) | hCA XII (K_i) |

| Pyrrole-benzenesulfonamides | Nanomolar to Micromolar Range | Nanomolar Range | Nanomolar to Subnanomolar Range | Nanomolar to Subnanomolar Range |

Table created with data from reference nih.gov

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. nih.govresearchgate.net

Research into pyrrole derivatives has revealed their potential as cholinesterase inhibitors, with some compounds showing high selectivity for BChE over AChE. researchgate.netnih.govnih.gov This is significant because the expression levels of AChE and BChE can change during the progression of Alzheimer's disease. nih.gov Kinetic studies of a 1,3-diaryl-pyrrole derivative demonstrated a mixed-type competitive inhibition mechanism against BChE. researchgate.netnih.govnih.gov This mixed inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, interacting with residues in the catalytic site as well as peripheral sites. researchgate.netnih.gov

| Compound Class | Target Enzyme | Inhibition Type | IC50 Range |

| 1,3-Diaryl-pyrroles | Butyrylcholinesterase (BChE) | Mixed Competitive | 1.71 to 5.37 µM |

Table created with data from references researchgate.netnih.govnih.gov

Lipoxygenases (LOXs) and cyclooxygenases (COXs) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like leukotrienes and prostaglandins, respectively. nih.gov Dual inhibition of these pathways is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov

Novel pyrrole derivatives have been developed as dual inhibitors of COX and LOX. nih.gov While much of the recent focus has been on the inducible COX-2 isoform, the inhibition of the constitutive COX-1 isoform is also a key characteristic of many anti-inflammatory drugs. Molecular docking studies on some pyrrole derivatives with soybean LOX (sLOX) have suggested an allosteric mechanism of interaction, meaning they bind to a site other than the active site to modulate enzyme activity. nih.gov Pyrrole-cinnamate hybrids have shown promising dual inhibitory activities against both LOX and COX enzymes, highlighting the potential of this chemical scaffold for developing multi-target agents. nih.gov

Cellular Pathway Modulation

Methyl (2-benzoyl-1H-pyrrol-1-yl)acetate and related compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism for the anticancer activity of many therapeutic agents. The induction of apoptosis can be triggered through various cellular signals, including the generation of reactive oxygen species (ROS) and the activation of caspases, which are proteases that execute the apoptotic program. nih.gov

For instance, certain benzofuran (B130515) derivatives have demonstrated the ability to induce apoptosis in chronic myelogenous leukemia (K562) cells. nih.gov This process was confirmed by Annexin V-FITC assays, which detect the externalization of phosphatidylserine, an early marker of apoptosis, and by Caspase-Glo 3/7 assays, which measure the activity of executioner caspases 3 and 7. nih.gov The synergistic effect of some compounds with conventional chemotherapeutic drugs like cisplatin (B142131) has also been observed to enhance the induction of tumor cell apoptosis. nih.gov

Table 1: Pro-apoptotic Activity of Related Compounds in K562 Cancer Cells

| Assay | Observation | Implication |

|---|---|---|

| Annexin V-FITC | Increased staining | Induction of apoptosis nih.gov |

| Caspase-Glo 3/7 | Increased activity | Activation of executioner caspases nih.gov |

In addition to inducing apoptosis, this compound and similar compounds can exert their anticancer effects by causing cell cycle arrest. This prevents cancer cells from proliferating and can lead to their eventual death. Cell cycle arrest can occur at different phases, such as G1, S, or G2/M, depending on the compound and the cell type.

Studies on other small molecules have shown that they can induce cell cycle arrest at the G2/M phase or an early S-phase. nih.gov The mechanism often involves the modulation of key cell cycle regulatory proteins. For example, HDAC inhibitors are known to upregulate the expression of the p21 gene, which is a cyclin-dependent kinase (CDK) inhibitor. nih.gov The inhibition of CDKs blocks the progression of the cell cycle. nih.gov The ability of a compound to arrest the cell cycle is a crucial aspect of its potential as an anticancer agent.

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis. nih.gov Aberrant activation of this pathway is implicated in the development of various cancers. nih.gov The central event in this pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for target genes involved in cell proliferation and survival. nih.gov

Interference with the Wnt/β-catenin pathway is a promising strategy for cancer therapy. This can be achieved by targeting different components of the pathway. For instance, it has been shown that β-catenin interacts with the MED12 subunit of the Mediator complex to activate transcription. nih.gov Disrupting this interaction can inhibit β-catenin-mediated gene expression. nih.gov The activation of the Wnt/β-catenin pathway has also been linked to metabolic changes in cells, such as increased lipogenesis in liver cancer cells. nih.gov While direct evidence for the interference of this compound with this pathway is pending, its structural analogs may possess such activity.

Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, cell shape, and intracellular transport. The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs, as it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Certain small molecules, including some indole (B1671886) derivatives, act as effective anti-microtubule agents by inhibiting tubulin polymerization. sigmaaldrich.com For example, a combretastatin (B1194345) A-4 analog has been shown to inhibit the polymerization of purified tubulin with a half-maximal inhibitory concentration (IC50) in the micromolar range and exhibits potent antiproliferative activity against a wide range of cancer cell lines. sigmaaldrich.com The benzoyl-pyrrol motif present in this compound is found in other compounds that interact with the tubulin system, suggesting that it may also share this mechanism of action.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(4-aroyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides |

| Cisplatin |

| Combretastatin A-4 |

Inhibition of Protein Glycation

Protein glycation is a non-enzymatic process where a sugar molecule, such as glucose, bonds to a protein. This process is a key factor in the development of diabetic complications and other age-related diseases. The resulting molecules, known as advanced glycation end products (AGEs), can impair protein function and trigger inflammatory responses.

Research into the antiglycation properties of pyrrole derivatives has shown promising results. A study on a closely related compound, [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, demonstrated its capacity to inhibit the glycation process of proteins. nih.gov This suggests that compounds within this chemical class, including this compound, may interfere with the formation of AGEs. The proposed mechanism involves the ability of the pyrrole moiety to act as a trapping agent for reactive dicarbonyl species, which are key intermediates in the glycation pathway.

While direct experimental data for this compound is not available, the findings for its analogue suggest a potential therapeutic application in preventing glycation-associated pathologies. Further investigation is warranted to elucidate the specific inhibitory concentration and efficacy of this compound in this context.

Modulation of Immune Cell Activation Pathways (e.g., ST2/IL-33 axis)

The interleukin-33 (IL-33) and its receptor ST2 form a critical signaling pathway in the immune system, primarily associated with the regulation of T-helper type 2 (Th2) immune responses, which are central to allergic inflammation and other immune-mediated diseases. nih.govnih.gov The IL-33/ST2 axis is a key player in the activation of various immune cells, including mast cells and ILC2s (Group 2 innate lymphoid cells), leading to the production of pro-inflammatory cytokines. nih.gov

Currently, there is no direct scientific evidence linking this compound to the modulation of the ST2/IL-33 signaling pathway. The role of pyrrole-containing compounds in this specific area of immunology remains a field for future exploration. Given the known anti-inflammatory properties of some pyrrole derivatives, investigating their potential interaction with key inflammatory cascades like the IL-33/ST2 axis could unveil novel therapeutic strategies for inflammatory and autoimmune disorders.

Antimicrobial Action Mechanisms

The pyrrole scaffold is a common feature in a variety of compounds exhibiting a broad spectrum of antimicrobial activities. This has led to significant interest in synthesizing and evaluating new pyrrole derivatives for their potential as novel antimicrobial agents.

Numerous studies have demonstrated the efficacy of pyrrole-containing compounds against both Gram-positive and Gram-negative bacteria. For instance, various acetamido pyrrolyl azole derivatives have shown antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 mg/mL to 250 mg/mL against tested organisms. researchgate.net In some cases, these compounds exhibited potency comparable to the standard drug chloramphenicol (B1208) against Bacillus subtilis. researchgate.net Other research on pyrrolyl benzimidazole (B57391) derivatives has reported MIC values between 6.25 to 100 µg/mL against both Gram-positive and Gram-negative bacteria. journalgrid.com

While specific data for this compound is not detailed in the available literature, the consistent antibacterial activity observed across a range of structurally related pyrrole compounds suggests its potential as an antibacterial agent. The mechanism of action for these compounds is often attributed to their ability to interfere with bacterial cellular processes, though the precise targets can vary.

Table 1: Antibacterial Activity of Representative Pyrrole Derivatives

| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC Range | Reference |

|---|---|---|---|---|

| Acetamido Pyrrolyl Azoles | Bacillus subtilis | Klebsiella pneumoniae | 0.03 - 250 mg/mL | researchgate.net |

| Pyrrolyl Benzimidazoles | S. aureus | E. coli | 6.25 - 100 µg/mL | journalgrid.com |

This table presents data for classes of compounds structurally related to this compound to illustrate the general antibacterial potential of the pyrrole moiety.

Tuberculosis remains a significant global health challenge, and the search for new anti-tubercular agents is a priority. Pyrrole derivatives have emerged as a promising class of compounds in this area. nih.gov Studies on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, which share a benzoyl moiety, have demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govnih.govresearchgate.net Furthermore, pyrrolyl benzimidazole and pyrrolyl oxadiazole derivatives have shown significant anti-tubercular activity, with some compounds exhibiting MIC values as low as 3.12 µg/mL. journalgrid.comiajpr.com

The mechanism of action for some of these pyrrole-based compounds is thought to involve the inhibition of essential mycobacterial enzymes, such as enoyl-ACP reductase (InhA), which is critical for mycolic acid biosynthesis. researchgate.net Although direct studies on the anti-tubercular properties of this compound are not available, the robust activity of related compounds warrants its investigation as a potential anti-tubercular candidate.

Table 2: Anti-tubercular Activity of Representative Pyrrole Derivatives

| Compound Class | Mycobacterium tuberculosis Strain | MIC Range | Reference |

|---|---|---|---|

| Pyrrolyl Benzimidazoles | H37Rv | 3.12 - 25 µg/mL | journalgrid.com |

| Pyrrolyl Oxadiazoles | H37Rv | 3.12 - 50 µg/mL | iajpr.com |

This table provides data for classes of compounds structurally related to this compound to indicate the potential anti-tubercular activity of the pyrrole chemical scaffold.

Infections caused by Candida species, particularly Candida albicans, are a growing concern, especially in immunocompromised individuals. The development of new antifungal agents is crucial to combat this threat. Pyrrole-based compounds have demonstrated notable antifungal properties. For example, pyrrole analogues of bifonazole (B1667052) have been reported to be as potent, and in some instances superior, to established antifungal drugs like bifonazole and ketoconazole (B1673606) against Candida albicans and other Candida species. nih.gov Other studies on aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives have also shown significant activity against Candida albicans. nih.gov More recently, research on pyrrolo[1,2-a]quinoline (B3350903) derivatives showed inhibitory potential against C. albicans at concentrations as low as 0.4 µg. researchgate.net

The antifungal mechanism of these compounds is often linked to the disruption of fungal cell membrane integrity or the inhibition of key fungal enzymes. While the specific activity of this compound against Candida species has not been explicitly documented, the consistent findings for various pyrrole derivatives highlight its potential as a lead structure for the development of new antifungal drugs.

Table 3: Antifungal Activity of Representative Pyrrole Derivatives Against Candida Species

| Compound Class | Candida Species | Activity | Reference |

|---|---|---|---|

| Pyrrole analogues of bifonazole | C. albicans & other Candida spp. | Potency comparable to or greater than bifonazole and ketoconazole | nih.gov |

| Aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methanes | C. albicans & other Candida spp. | Potent activity, comparable to ketoconazole | nih.gov |

This table showcases data for classes of compounds structurally related to this compound to illustrate the general antifungal potential of the pyrrole chemical structure.

Derivatives and Analogues of Methyl 2 Benzoyl 1h Pyrrol 1 Yl Acetate

Synthesis and Biological Profiling of Benzohydrazide (B10538) Derivatives

The synthesis of benzohydrazide derivatives from pyrrole-containing precursors has yielded compounds with significant therapeutic potential, particularly as antimicrobial agents. Benzohydrazides are recognized for their wide range of biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties. thepharmajournal.com

One area of focus has been the development of novel treatments for tuberculosis (TB). Researchers have synthesized series of pyrrolyl benzohydrazides and evaluated their efficacy against Mycobacterium tuberculosis. nih.gov For instance, a series of 19 pyrrolyl benzohydrazides were synthesized to target the enoyl-ACP reductase (InhA) enzyme, a key component in the fatty acid biosynthesis pathway of M. tuberculosis. nih.gov Molecular docking studies of these compounds revealed that some derivatives, such as compounds 5b and 5d, formed H-bonding interactions with key residues (Tyr158, Thr196) and the NAD+ cofactor within the InhA binding pocket. nih.gov These compounds also demonstrated moderate inhibitory activity against the InhA enzyme and showed promising antitubercular activity against the M. tuberculosis H37Rv strain. nih.gov

In a related study, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides were prepared and tested for their antibacterial and antitubercular properties. nih.gov These compounds were evaluated for their ability to inhibit both enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes. nih.gov The majority of the synthesized molecules displayed notable activity against both enzymes, with some showing strong antibacterial and antitubercular effects. nih.gov

The general synthetic route for these benzohydrazide derivatives often involves the reaction of a pyrrole-containing benzohydrazide with substituted benzoic acids or phenyl acetic acids. nih.govconnectjournals.com For example, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were synthesized from the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenyl acetic acids using a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and a catalyst such as N,N-diisopropylethylamine (DIEA). nih.gov

| Derivative Class | Target | Key Findings | Reference |

| Pyrrolyl Benzohydrazides | Enoyl-ACP reductase (InhA) | Moderate InhA inhibition, antitubercular activity. nih.gov | nih.gov |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides | Enoyl ACP reductase, DHFR | Dual enzyme inhibition, strong antibacterial and antitubercular properties. nih.gov | nih.gov |

| N-(2-(4-(1H-pyrrol-1-yl)phenoxy)acetyl)-N-substituted benzohydrazides | InhA, DHFR | Promising antitubercular and antibacterial action. connectjournals.com | connectjournals.com |

Synthesis and Biological Profiling of Tolmetin (B1215870) Analogues and Related Methyl Esters

Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), features a pyrroleacetic acid core. Researchers have synthesized analogues of tolmetin, starting from tolmetin hydrazide, to explore their potential as anticancer agents. nih.gov These synthetic efforts have led to the creation of novel derivatives with significant antiproliferative activity. nih.gov

The synthesis of these analogues typically involves the reaction of tolmetin hydrazide with various reagents. For instance, reaction with appropriate aryl isocyanates yields semicarbazide (B1199961) derivatives. nih.gov Alternatively, condensation with isatin (B1672199) or substituted isatins in the presence of glacial acetic acid produces another class of derivatives. nih.gov Furthermore, reaction with different aldehydes in refluxing ethanol (B145695) containing glacial acetic acid leads to the formation of hydrazone derivatives. nih.gov

A number of these novel tolmetin derivatives were evaluated for their antiproliferative activity against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). nih.gov Compounds 5b and 5c emerged as particularly potent derivatives. Their cytotoxic activity was further examined against specific cancer cell lines, including leukemia (HL-60), colon cancer (HCT-15), and renal cancer (UO-31). nih.gov Compound 5b was identified as the most potent, with IC₅₀ values of 10.32 ± 0.55 µM, 6.62 ± 0.35 µM, and 7.69 ± 0.41 µM against HL-60, HCT-15, and UO-31 cell lines, respectively. nih.gov

Molecular modeling studies suggested that these compounds may exert their anticancer effects by inhibiting VEGFR-2, a key receptor involved in angiogenesis. nih.gov

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5b | HL-60 (Leukemia) | 10.32 ± 0.55 | nih.gov |

| HCT-15 (Colon Cancer) | 6.62 ± 0.35 | nih.gov | |

| UO-31 (Renal Cancer) | 7.69 ± 0.41 | nih.gov |

Development of Pyrrole-Cinnamic Acid Hybrids

Molecular hybridization is a strategy used to design new molecules with improved or dual biological activities. nih.govresearchgate.net In this context, researchers have developed hybrids of pyrrole (B145914) and cinnamic acid to create dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in the inflammatory pathway. nih.govresearchgate.net Cinnamic acid and its derivatives are known for their antioxidant and anti-lipoxygenase activities. mdpi.com

A series of novel pyrrole derivatives and their cinnamic acid hybrids were synthesized and evaluated for their potential as COX-2 and soybean LOX (sLOX) inhibitors. nih.govresearchgate.netmdpi.com In vitro studies showed that these hybrid compounds exhibited a promising combination of inhibitory activities. nih.gov For example, hybrids 5 and 6 displayed potent inhibition of both COX-2 and sLOX. nih.govresearchgate.net

The most active pyrrole derivative against s-LOX was compound 2 , with an IC₅₀ value of 7.5 µM. nih.govresearchgate.net Among the hybrids, compound 6 was the most potent sLOX inhibitor with an IC₅₀ of 27.5 µM, while hybrid 5 was a particularly strong COX-2 inhibitor with an IC₅₀ of 0.55 µM. nih.govresearchgate.net The majority of the hybrids showed improved activity against both s-LOX and COX-2 compared to their parent pyrrole molecules, highlighting the importance of incorporating the cinnamic acid moiety. researchgate.net

| Compound | sLOX IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| Pyrrole 2 | 7.5 | - | nih.govresearchgate.net |

| Hybrid 5 | 30 | 0.55 | nih.govresearchgate.net |

| Hybrid 6 | 27.5 | 7.0 | nih.govresearchgate.net |

Pyrrolylbenzothiazole Derivatives

The combination of pyrrole and thiazole (B1198619) moieties into single molecular scaffolds has been explored to develop new agents with enhanced antimicrobial properties. nih.govresearchgate.net This molecular hybridization approach aims to create compounds with broad-spectrum activity against various pathogens. nih.govresearchgate.net

The synthesis of these pyrrole-thiazole hybrids often starts from 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazones. nih.govresearchgate.net These intermediates can undergo cyclization with various reagents to yield a range of thiazole derivatives. For example, reaction with ethyl chloroacetate (B1199739) produces thiazolidin-4-ones, while reaction with phenacyl bromide affords 4-phenyl-2,3-dihydrothiazoles. nih.govresearchgate.net

The resulting pyrrole-bearing thiazole derivatives have been evaluated for their antibacterial and antifungal activities. nih.gov These studies have identified compounds with notable efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov

Pyrrole-Azole and Pyrrole-Triazole Hybrid Structures

The pyrrole nucleus has been integrated with other heterocyclic systems, such as azoles and triazoles, to generate hybrid molecules with a wide range of biological activities, including antimicrobial and anticancer effects. rsc.orgnih.gov Pyrrole and its fused derivatives are known to possess antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.gov

A series of pyrazolo-triazole hybrids were designed and synthesized, demonstrating potent cytotoxic activity against several cancer cell lines. rsc.org Compounds 17 , 23 , and 29 from this series showed promising cytotoxicity against colon (HT-29), prostate (PC-3), lung (A549), and glioblastoma (U87MG) cancer cells, with IC₅₀ values in the low micromolar range (0.86–3.72 μM). rsc.org Further studies indicated that these compounds induce apoptosis in cancer cells through the mitochondrial pathway. rsc.org

In another line of research, new pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antimicrobial and antiviral activities. researchgate.net Some of these compounds exhibited promising activity against various bacteria and viruses, including the Newcastle disease virus. researchgate.net The synthesis involved converting 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones into their corresponding acetohydrazides, which were then condensed with monosaccharides. researchgate.net

| Hybrid Class | Biological Activity | Key Findings | Reference |

| Pyrazolo-triazole hybrids | Anticancer | Potent cytotoxicity against multiple cancer cell lines (IC₅₀ = 0.86–3.72 μM). rsc.org | rsc.org |

| Pyrrolo[2,3-d]pyrimidine derivatives | Antimicrobial, Antiviral | Promising activity against bacteria and Newcastle disease virus. researchgate.net | researchgate.net |

| 3-Imidazolinyl pyrroles | Antibacterial, Antifungal | Good potential to address antibiotic resistance. nih.gov | nih.gov |

Design of Multitargeting Ligands based on Pyrrole Scaffolds

The pyrrole scaffold is a privileged structure in medicinal chemistry, serving as a foundation for designing ligands that can interact with multiple biological targets. nih.gov This polypharmacological approach is gaining attention for treating complex diseases. nih.govnih.gov

One example is the development of dual inhibitors of COX-2 and LOX from pyrrole-cinnamic acid hybrids, which target two key enzymes in the inflammatory cascade. nih.govresearchgate.net This strategy aims to create anti-inflammatory agents with an improved safety profile compared to traditional NSAIDs. nih.govresearchgate.net

The pyrrole scaffold has also been utilized to develop agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov Systematic exploration of non-biphenyl scaffolds led to the identification of a pyrrole-based compound (compound 11 ) as a potent and orally bioavailable FFA1 agonist. nih.gov

Furthermore, pyrrole derivatives have been designed as multitargeting agents for cancer therapy. nih.gov The ability of pyrrole-based compounds to interact with various targets in cancer cells makes them a promising scaffold for developing novel anticancer drugs. nih.gov The design of these multitargeting ligands often involves integrating the pyrrole core with other pharmacophores to achieve the desired activity profile. nih.gov

Synthetic Utility and Applications in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

While direct examples of the use of methyl (2-benzoyl-1H-pyrrol-1-yl)acetate in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various biologically active molecules. The 2-aroylpyrrole framework is a key component in numerous pharmaceuticals, and the N-acetic acid side chain offers a handle for further synthetic manipulations or for mimicking biological substrates.

The strategic placement of the benzoyl and acetate (B1210297) groups allows for a variety of potential transformations. The pyrrole (B145914) ring itself can participate in electrophilic substitution reactions, while the carbonyl group of the benzoyl moiety can undergo nucleophilic attack. The ester functionality of the acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of other functional groups or used for amide bond formation.

One potential application of this compound is in the synthesis of fused heterocyclic systems. For instance, through a series of functional group manipulations, the benzoyl and acetate moieties could be elaborated and induced to cyclize, forming polycyclic structures. Research on related pyrrole derivatives has demonstrated the feasibility of intramolecular cyclization reactions to construct complex heterocyclic scaffolds. For example, derivatives of 1-(2-thiophenyl)pyrrole have been shown to undergo intramolecular cyclization to form pyrrolo[2,1-b] beilstein-journals.orgmodernscientificpress.combenzothiazoles. beilstein-journals.org This suggests that with appropriate modifications, this compound could serve as a precursor to analogous fused systems.

Use as a Building Block for Heterocyclic Compound Development

The inherent reactivity of the pyrrole ring and its substituents makes this compound a valuable starting material for the synthesis of a variety of other heterocyclic compounds. The presence of the N-acyl group in N-acylpyrroles activates them for various transformations. acs.org

A plausible synthetic route could involve the transformation of the benzoyl group. For example, reaction of the ketone with a suitable reagent could lead to the formation of a pyrazole or isoxazole ring fused to the pyrrole core. Furthermore, the pyrrole ring itself can act as a diene in Diels-Alder reactions, although the presence of the electron-withdrawing benzoyl group might influence the reactivity.

Another synthetic strategy could involve the elaboration of the acetate side chain. The ester can be hydrolyzed to the carboxylic acid, which can then be used in multicomponent reactions to build more complex heterocyclic structures. For instance, the Ugi or Passerini reactions could be employed to introduce diversity and build libraries of novel compounds. The synthesis of pyrrole-fused dibenzoxazepines has been achieved through an Ugi reaction, highlighting the potential of such strategies. beilstein-journals.org

The following table outlines potential heterocyclic systems that could be synthesized from this compound:

| Starting Material | Reagents and Conditions | Resulting Heterocyclic System |

| This compound | 1. Hydrolysis (e.g., LiOH) 2. Hydrazine (H₂NNH₂) | Pyrrolo[1,2-b]pyridazinone derivative |

| This compound | Lawesson's Reagent | Thieno[2,3-b]pyrrole derivative |

| This compound | 1. Reduction of ketone (e.g., NaBH₄) 2. Intramolecular cyclization (e.g., acid catalyst) | Furo[2,3-b]pyrrole derivative |

Methodologies for Functional Group Interconversion within the Compound

The chemical structure of this compound offers several avenues for functional group interconversion, allowing for the synthesis of a wide array of derivatives.

Transformations of the Ester Group:

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent. This carboxylic acid derivative is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Reduction: The ester can be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for example, by conversion to a leaving group for nucleophilic substitution reactions.

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, often in the presence of a catalyst.

Transformations of the Benzoyl Group:

Reduction: The ketone of the benzoyl group can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄). This alcohol can then be used in subsequent reactions, such as esterification or etherification.

Oxidation (Baeyer-Villiger): The ketone can be converted to an ester through a Baeyer-Villiger oxidation, for example, by using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond using a Wittig reagent (a phosphorus ylide), providing access to various alkene derivatives.

Modifications of the Pyrrole Ring:

Electrophilic Substitution: The pyrrole ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and acylation. The position of substitution will be directed by the existing substituents.

Hydrogenation: The pyrrole ring can be hydrogenated to the corresponding pyrrolidine ring under catalytic hydrogenation conditions, although this often requires harsh conditions.

The following table provides a summary of key functional group interconversions:

| Functional Group | Reagent(s) | Product Functional Group |

| Methyl Ester | LiOH, H₂O/THF | Carboxylic Acid |

| Methyl Ester | LiAlH₄, THF | Primary Alcohol |

| Benzoyl (Ketone) | NaBH₄, MeOH | Secondary Alcohol |

| Benzoyl (Ketone) | Ph₃P=CH₂, THF | Alkene |

| Pyrrole Ring | NBS, CCl₄ | Brominated Pyrrole |

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the widespread investigation and application of methyl (2-benzoyl-1H-pyrrol-1-yl)acetate. While established methods for the synthesis of pyrrole (B145914) derivatives exist, future research should focus on developing novel pathways that offer improved yields, scalability, and access to a wider range of analogues. mdpi.comresearchgate.net

One promising avenue is the exploration of one-pot or multicomponent reactions. mdpi.com These strategies can streamline the synthetic process, reduce waste, and allow for the rapid generation of a library of derivatives. For instance, a multicomponent reaction involving a suitable 1,4-dicarbonyl compound, an amine, and a benzoylating agent could provide a direct route to the target molecule.

Furthermore, the use of modern catalytic systems, such as those based on transition metals or organocatalysts, could offer milder reaction conditions and greater functional group tolerance compared to traditional methods. mdpi.com Investigating solid-phase synthesis techniques could also facilitate the automated and high-throughput production of derivatives for screening purposes.

Deeper Mechanistic Insights through Advanced Biophysical Techniques

To unlock the full therapeutic potential of this compound, a comprehensive understanding of its mechanism of action at the molecular level is crucial. Advanced biophysical techniques can provide invaluable insights into its interactions with biological targets. nih.govelsevierpure.comresearchgate.networldscientific.comresearchgate.net

Future studies should employ a battery of these techniques to elucidate the binding kinetics, thermodynamics, and structural basis of the compound's activity. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamic parameters of the interaction between the compound and its target protein. researchgate.networldscientific.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the binding site and conformational changes in both the ligand and the protein upon binding. nih.gov X-ray crystallography of the compound in complex with its target can offer a high-resolution, three-dimensional view of the binding mode, which is instrumental for structure-based drug design. nih.gov

Development of New Derivatives with Tuned Biological Specificity

The modular nature of this compound makes it an ideal scaffold for the development of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential to guide the rational design of these new analogues. nih.govnih.govnih.govrsc.orgmdpi.com

Systematic modifications of the benzoyl ring, the pyrrole core, and the acetate (B1210297) side chain can be performed to probe the key interactions with the target. For example, introducing various substituents on the benzoyl ring can modulate the electronic and steric properties, potentially leading to enhanced binding affinity. Alterations to the acetate ester, such as converting it to an amide or a carboxylic acid, could influence the compound's solubility and cell permeability.

The synthesis and biological evaluation of a focused library of these derivatives will allow for the construction of a comprehensive SAR model. This model will be a powerful tool for predicting the activity of new, unsynthesized compounds and for optimizing the lead molecule into a clinical candidate.

Integration of Computational Design with Experimental Validation

The integration of computational methods with experimental validation offers a powerful synergy for accelerating the drug discovery process. nih.govnih.govyoutube.com In the context of this compound, computational tools can be employed at various stages, from hit identification to lead optimization.

Molecular docking and virtual screening can be used to identify potential biological targets for the compound by screening it against a large database of protein structures. Once a target is identified, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex and help to refine the binding mode.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on the experimental data from SAR studies. acs.org These models can then be used to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. The predictions from these computational models must be rigorously validated through experimental testing to ensure their accuracy and reliability.

Potential for Material Science Applications (e.g., organic electronics, sensors)

Beyond its potential in medicinal chemistry, the unique electronic properties of the pyrrole ring suggest that this compound and its derivatives could find applications in material science. numberanalytics.comalgoreducation.comresearchgate.netnih.govacs.org The electron-rich nature of the pyrrole moiety makes it a suitable building block for organic electronic materials. researchgate.netnih.govacs.org

Future research could explore the synthesis of polymers incorporating the this compound unit. The properties of these polymers, such as their conductivity, photoluminescence, and charge transport characteristics, could be tuned by modifying the structure of the monomer. These materials could potentially be used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. numberanalytics.comnih.gov

Furthermore, the ability of the pyrrole ring to interact with various analytes suggests that derivatives of this compound could be developed as chemical sensors. algoreducation.com By functionalizing the molecule with specific recognition elements, it may be possible to create sensors that can selectively detect ions, small molecules, or biomolecules.

Q & A

Basic: What synthetic strategies are commonly employed to prepare methyl (2-benzoyl-1H-pyrrol-1-yl)acetate?

The synthesis typically involves alkylation or acylation reactions. A standard approach includes reacting pyrrole derivatives with methyl bromoacetate in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) . The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Functional group protection : Ensuring the pyrrole nitrogen is appropriately protected to avoid side reactions.

- Reaction monitoring : Using thin-layer chromatography (TLC) or HPLC to track intermediate formation.

- Purification : Column chromatography or recrystallization to isolate the pure product .

Advanced: How can crystallographic data resolve ambiguities in structural elucidation from spectroscopic techniques?

Conflicting NMR or mass spectrometry data can arise due to tautomerism or dynamic molecular behavior. Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous bond lengths, angles, and stereochemistry . For example:

- Handling disorder : SHELXL’s restraints and constraints refine disordered solvent or side-chain positions.

- Validating tautomers : Hydrogen bonding patterns in SCXRD distinguish between keto-enol or pyrrole tautomeric forms .

- Cross-validation : Overlaying computational (DFT-optimized) and experimental structures identifies discrepancies in dihedral angles .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies the benzoyl (δ ~7.5–8.0 ppm for aromatic protons) and ester (δ ~3.7 ppm for methoxy group) functionalities. 2D NMR (COSY, HSQC) resolves coupling between pyrrole and acetate protons .

- IR : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) confirm ester and benzoyl moieties.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragments (e.g., loss of COOCH₃).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced: How can computational modeling optimize reaction conditions for higher yields?

Density functional theory (DFT) calculations predict transition states and activation energies for key steps (e.g., acylation). For example:

- Solvent effects : COSMO-RS simulations identify polar aprotic solvents (DMF, DMSO) that stabilize charged intermediates.

- Catalyst screening : Molecular docking (AutoDock Vina) evaluates Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) for benzoylation efficiency.

- Kinetic analysis : Microkinetic models optimize temperature and reaction time to minimize byproducts like over-acylated derivatives .

Basic: What functional groups in this compound influence its reactivity and stability?

- Ester group : Hydrolyzes under acidic/basic conditions (e.g., LiAlH₄ reduces it to a diol).

- Benzoyl group : Electron-withdrawing effects activate the pyrrole ring for electrophilic substitution.

- Pyrrole ring : Prone to oxidation (e.g., with KMnO₄) but stabilized by the electron-withdrawing benzoyl group.

Stability tests under varying pH (2–12) and humidity (20–80% RH) are recommended to define storage conditions .

Advanced: What methodologies assess this compound’s bioactivity in neurological or anticancer studies?

- Enzyme inhibition assays : Measure IC₅₀ against acetylcholinesterase (for neurodegeneration) or topoisomerase II (for anticancer activity) using fluorogenic substrates .

- Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to receptors (e.g., NMDA receptors) and guides structure-activity relationship (SAR) studies .

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify apoptosis induction. Dose-response curves differentiate between cytostatic and cytotoxic effects .

Advanced: How can researchers address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Strategies include:

- Standardized protocols : Follow OECD guidelines for reproducibility.

- Metabolite profiling : LC-MS identifies degradation products that may interfere with bioassays.

- Orthogonal assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) .

Basic: What are the key applications of this compound in materials science?

- Organic electronics : As a π-conjugated building block for organic semiconductors due to the pyrrole-benzoyl system.

- Coordination polymers : Serves as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) to design porous materials for gas storage.

- Polymer functionalization : Copolymerizes with styrene derivatives to enhance thermal stability .

Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Flow chemistry : Continuous reactors minimize exothermic risks during benzoylation.

- Catalyst recycling : Immobilized Lewis acids (e.g., AlCl₃ on silica) reduce waste.

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression and automates quenching .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?

The benzoyl group’s electron-withdrawing nature deactivates the pyrrole ring toward electrophiles but enhances nucleophilic aromatic substitution (SNAr) at electron-deficient positions. DFT-calculated Fukui indices predict regioselectivity in Suzuki-Miyaura couplings (e.g., para-substitution on benzoyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.